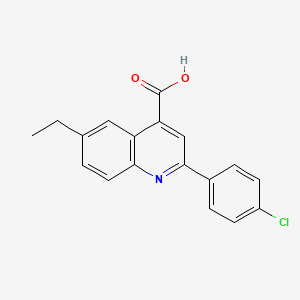

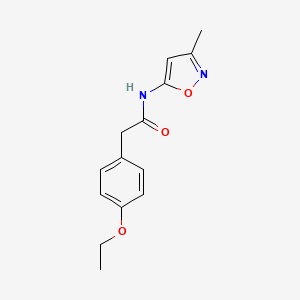

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine

説明

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as 4-iodo PD 153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer treatment.

科学的研究の応用

Nonlinear Optical Crystals

This compound could be used in the development of organic second-order nonlinear optical crystals . These crystals have gained substantial recognition across various domains due to their pivotal role in advancing terahertz technology . They stand out for their large nonlinear coefficient, elevated electro-optical coefficient, and low dielectric constant, making them exceptional materials for terahertz radiation sources .

Terahertz Technology

The compound’s properties make it suitable for use in terahertz technology . Terahertz waves, which range from microwave to infrared light, have the property of penetrating non-conductive materials, being harmless to living organisms, and absorbing the characteristic characteristics of many substances . This has shown great potential in the fields of communication, imaging, and security detection .

Synthesis of Biologically Active Derivatives

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine can be used in the synthesis of potentially biologically active derivatives . These derivatives could be further investigated for their potential biological activities .

Drug Discovery

The compound could be used in academic organic chemistry studies, which could provide a significant impact on drug discovery . The novelty and diversity of the designed and synthesized compounds could lead to the discovery of new drugs .

Cellular Toxin

The compound could be used in the study of cellular toxins . It could be used to understand the chemical transformation of cellular toxins .

Study of β-Amino Acids

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine could be used in the study of β-amino acids . Many compounds with structural fragments of β-amino acids—peptides, coenzymes, antibiotics, and alkaloids—are found in nature . This compound could help in understanding the structure and function of these β-amino acids .

作用機序

Target of Action

The primary targets of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine are yet to be definitively identified. Compounds with similar structures have been found to interact with various targets, such as the bifunctional epoxide hydrolase 2 .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other quinazoline derivatives .

Biochemical Pathways

Related compounds have been found to influence various pathways, such as those involving monoamine oxidase .

Pharmacokinetics

Similar compounds have been found to exhibit complex pharmacokinetics, with factors such as solubility, stability, and metabolic rate playing significant roles .

Result of Action

Based on the actions of similar compounds, it is likely that the compound’s interaction with its targets leads to changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

特性

IUPAC Name |

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14IN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-10(17)4-6-11/h3-9H,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWVHYVZQRMERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2389008.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2389012.png)

![{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B2389016.png)

![(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2389018.png)

![1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2389027.png)

![5-Fluoro-4-[4-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2389029.png)